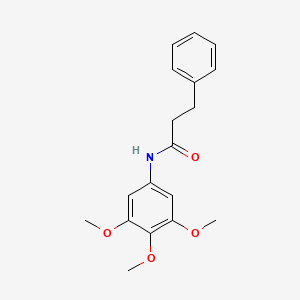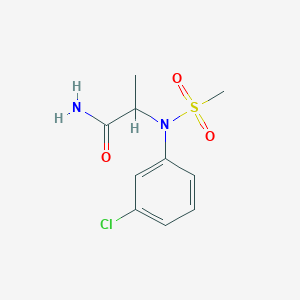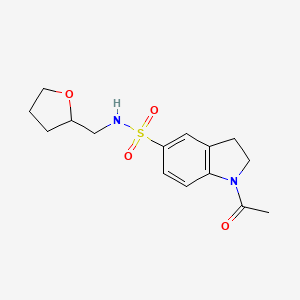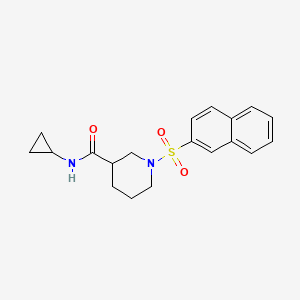
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide
Übersicht
Beschreibung
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide, also known as TMA-6, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications. In
Wirkmechanismus
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide acts on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It is believed that the activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the antidepressant and anxiolytic effects of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide. 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide also has a unique chemical structure that allows it to bind to the receptor in a different way than other psychedelics, which may contribute to its unique effects.
Biochemical and Physiological Effects:
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also increases levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide is its unique chemical structure, which allows it to bind to the serotonin receptor in a different way than other psychedelics. This may contribute to its unique effects and potential therapeutic applications. However, one limitation of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide is its potency, which makes it difficult to work with in lab experiments. Additionally, due to its psychoactive effects, 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide must be handled with caution and under strict safety protocols.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide. One area of interest is its potential applications in the treatment of addiction and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide and its effects on the brain. There is also potential for the development of new compounds based on the chemical structure of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide that may have even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide has also been studied for its potential to treat addiction, specifically to opioids and alcohol. Additionally, 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-11-14(12-16(22-2)18(15)23-3)19-17(20)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYUARBXNQRWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
![8-(4-isopropyl-2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4395437.png)
![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)


![N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4395467.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)
![1-{1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4395479.png)
![N-1,3-benzodioxol-5-yl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395485.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)